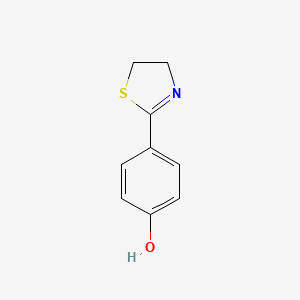

![molecular formula C5H3IN4O B1417632 8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one CAS No. 147916-84-5](/img/structure/B1417632.png)

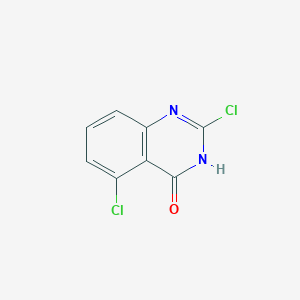

8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Übersicht

Beschreibung

Synthesis Analysis

A series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines were considered as a bioisosteric replacement for the 9-substituted adenine derivatives . An original tandem of reactions involving a palladium-mediated cross-coupling reaction (PMCCR) of the readily available 8-iodo-2-methyl-4-(N-methyl-N-phenylamino)pyrazolo[1,5-a]-1,3,5-triazine and arylboronic acids or alkynes followed by the displacement of the N-methyl-N-phenylamino group constitute the key steps in a novel synthetic approach .Molecular Structure Analysis

The molecular structure of “8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one” is represented by the SMILES notation: c1c(c2nc[nH]c(=O)n2n1)I . The standard InChI is InChI=1S/C5H3IN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11) .Physical And Chemical Properties Analysis

The physical form of “8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one” is a light-yellow solid . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Antimetabolite Research

8-Iodopyrazolo[1,5-a][1,3,5]triazin-4(3H)-one: has been identified as a purine analogue, which suggests its potential as an antimetabolite . Antimetabolites are compounds that interfere with normal metabolic processes, often used in cancer treatment to inhibit cell growth. The structural similarity to purine allows this compound to integrate into biochemical pathways, disrupting DNA and RNA synthesis, which is crucial for the proliferation of cancer cells.

Antitrypanosomal Activity

This compound has garnered interest due to its antitrypanosomal properties . Trypanosomiasis, caused by parasitic protozoa, is a disease of significant concern in tropical regions. The ability of this compound to inhibit the growth of Trypanosoma could lead to new treatments for diseases like African sleeping sickness.

Energetic Materials Synthesis

The structural framework of 8-Iodopyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is conducive to the synthesis of energetic materials . These materials, which release energy rapidly when triggered, are essential in the development of explosives, propellants, and pyrotechnics. The iodine substituent could potentially enhance the stability and performance of these materials.

EGFR Kinase Inhibition for Cancer Therapy

Derivatives of this compound have shown promise as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase . This enzyme plays a significant role in the signaling pathways that regulate cell division and survival, making it a target for cancer therapies. Inhibiting EGFR can lead to the suppression of tumor growth and proliferation.

DNA Binding Studies

The compound’s interaction with DNA has been explored, revealing its potential for DNA binding studies . Understanding how small molecules interact with DNA is vital for the development of new drugs, especially in the field of oncology where targeting specific DNA sequences can be a strategy for cancer treatment.

Material Science Applications

The unique structure of 8-Iodopyrazolo[1,5-a][1,3,5]triazin-4(3H)-one makes it a candidate for various material science applications . Its potential uses include the development of new polymers, coatings, and other materials where the incorporation of a heterocyclic compound could impart desirable properties such as increased thermal stability or electrical conductivity.

Organic Light Emitting Diodes (OLEDs)

Triazine-based compounds have been utilized in the development of OLEDs . The electronic properties of these compounds make them suitable for use as emitters in OLEDs, which are used in display and lighting technologies. The iodine moiety in the compound could influence the photophysical properties, potentially leading to more efficient light emission.

Chemical Synthesis and Chromatography

Lastly, the compound serves as a building block in chemical synthesis and chromatography . Its reactivity and selectivity can be harnessed to create complex molecules with specific functions, and it can also be used in the separation of compounds based on their affinity to the triazine structure.

Safety and Hazards

Wirkmechanismus

- The primary targets of 8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one are likely specific proteins or enzymes within cells. Unfortunately, specific targets for this compound have not been extensively studied or reported in the literature .

- Unfortunately, specific data on these properties for 8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one are scarce .

Target of Action

Pharmacokinetics (ADME)

- How well the compound is absorbed after administration (e.g., oral, intravenous). Its distribution throughout the body (e.g., tissue penetration, protein binding). Enzymatic breakdown (e.g., liver metabolism) into active or inactive metabolites. Elimination via urine or feces. The fraction of the administered dose that reaches systemic circulation.

Eigenschaften

IUPAC Name |

8-iodo-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN4O/c6-3-1-9-10-4(3)7-2-8-5(10)11/h1-2H,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTOJUXMHWGEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN2C(=C1I)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)

![1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1417555.png)

![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)

![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)